molecular formula C6H10O2 B563395 5-Hexen-2-one, 3-hydroxy- (9CI) CAS No. 107229-53-8

5-Hexen-2-one, 3-hydroxy- (9CI)

Cat. No.: B563395
CAS No.: 107229-53-8
M. Wt: 114.144
InChI Key: XQUYLAGLGAHCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexen-2-one, 3-hydroxy- (9CI) (CAS No. 102283-45-4) is a heterocyclic organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Its structure features a six-carbon chain with a ketone group at position 2, a hydroxyl group at position 3, and a double bond between carbons 5 and 6. This compound is classified under the Chemical Abstracts Service (CAS) "9CI" nomenclature, indicating its inclusion in the 9th Collective Index. Current research highlights its role in selective binding to biomolecular targets, such as the c-MYC G-quadruplex, where its hydroxyl group facilitates stacking interactions .

Properties

CAS No.

107229-53-8

Molecular Formula

C6H10O2

Molecular Weight

114.144

IUPAC Name

3-hydroxyhex-5-en-2-one

InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6,8H,1,4H2,2H3

InChI Key

XQUYLAGLGAHCHT-UHFFFAOYSA-N

SMILES

CC(=O)C(CC=C)O

Synonyms

5-Hexen-2-one, 3-hydroxy- (9CI)

Origin of Product

United States

Scientific Research Applications

Flavoring Agent in Food Industry

5-Hexen-2-one, 3-hydroxy- is recognized for its flavoring properties, particularly in the food industry. It is used to impart sensory qualities that enhance the taste of various food products.

Key Applications:

  • Flavor Enhancement : The compound is utilized in flavor formulations to provide a "roasted brown" taste characteristic found in products like cocoa, chocolate, and coffee .
  • Food Additives : It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), indicating its safety and efficacy in food applications .

Chemical Synthesis

5-Hexen-2-one, 3-hydroxy- serves as a versatile building block in organic synthesis.

Synthesis Pathways:

  • Pyrrole Synthesis : The compound has been employed in the palladium-catalyzed reaction with primary amines to produce substituted pyrroles, which are important in pharmaceuticals and agrochemicals .
  • Macrolactone Structures : It has been used in the synthesis of complex macrolactone structures through cross-metathesis reactions, showcasing its utility in synthesizing bioactive compounds .

Environmental Impact and Atmospheric Chemistry

Research indicates that compounds like 5-Hexen-2-one, 3-hydroxy- can play significant roles in atmospheric chemistry.

Findings:

  • Formation of Highly Oxidized Multifunctional Molecules (HOM) : Studies have shown that this compound can contribute to the formation of HOM during ozonolysis processes, which are essential for understanding secondary organic aerosol formation and their effects on climate .
  • Peroxy Radical Reactions : The compound's behavior in reactions involving peroxy radicals has been studied to elucidate its role in atmospheric reactions that lead to particle growth and environmental changes .

Case Study 1: Flavor Profile Development

A study highlighted the incorporation of 5-Hexen-2-one, 3-hydroxy- into flavor profiles for roasted foods. The compound was found to enhance the overall sensory experience by mimicking natural flavors associated with roasted products.

Case Study 2: Chemical Synthesis Efficiency

Research demonstrated that using 5-Hexen-2-one, 3-hydroxy- as a precursor in synthetic pathways led to higher yields of desired products compared to traditional methods. This efficiency underscores its importance in industrial chemistry applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological and chemical behavior of 5-hexen-2-one derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-Hexen-2-one, 3-hydroxy- (9CI) 102283-45-4 C₆H₁₀O₂ 114.14 3-hydroxy High polarity, H-bond donor/acceptor
5-Hexen-2-one, 3-ethoxy- (9CI) 7149-29-3 C₈H₁₄O₂ 142.20 3-ethoxy Lipophilic, reduced polarity
5-Hexen-3-one, 4,5-dihydroxy- (9CI) 107229-53-8 C₆H₁₀O₃ 130.14 4,5-dihydroxy Highly polar, multiple H-bonding sites
5-Hexen-3-yn-2-one, 6-nitro- (E)-(9CI) 95332-59-5 C₆H₅NO₃ 139.11 6-nitro, triple bond Electron-deficient, reactive
3-Hexen-2-one, 5-methyl 5166-53-0 C₇H₁₂O 112.17 5-methyl Volatile, hydrophobic
Key Observations:
  • Hydroxyl vs.
  • Electron-Withdrawing Groups : The nitro group in 5-Hexen-3-yn-2-one, 6-nitro- (E)-(9CI) introduces reactivity, making it useful in electrophilic reactions .
Growth Inhibition and Synergistic Effects

Synergistic effects are notable: mixtures of hydroxy-ketones exhibit 20–59-fold higher inhibitory activity on plant growth compared to individual compounds . This suggests that hydroxylated ketones, including 5-Hexen-2-one derivatives, may enhance bioactivity in combinatorial applications.

Molecular Recognition and Selectivity

5-Hexen-2-one, 3-hydroxy- (9CI) demonstrates high selectivity in binding to the c-MYC G-quadruplex due to its hydroxyl group, which stabilizes stacking interactions. Analogous compounds lacking this group show reduced fluorescent intensity in binding assays, highlighting the critical role of substituent positioning .

Preparation Methods

Aldehyde Alkylation and Subsequent Oxidation

The Grignard reaction serves as a foundational method for constructing the carbon skeleton of 3-hydroxy-5-hexen-2-one. Starting with isovaleraldehyde, ethylmagnesium bromide facilitates the formation of 5-methyl-3-hexanone, which is subsequently oxidized. Deprotonation with sodium hexamethyldisilazide (NaHMDS) in n-hexane generates a silyl enol ether, which reacts with chlorotrimethylsilane to enhance stability. Oxidation with meta-chloroperoxybenzoic acid (mCPBA) yields 3-hydroxy-5-hexen-2-one with 77% efficiency after flash chromatography. This method prioritizes selectivity but requires stringent anhydrous conditions to prevent premature hydrolysis.

Challenges in Regioselectivity

Competing pathways often produce isomers such as 3-hydroxy-5-methyl-2-hexanone. Thermodynamic control via low-temperature reaction staging (-15°C) and polar aprotic solvents (e.g., THF) minimizes byproduct formation. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining a 4:1 solvent ratio of hexane to THF suppresses enolate scrambling, achieving a 22:78 ratio of desired vs. undesired isomers.

Reformatsky-Type Zinc-Mediated Coupling

Zinc Granule Activation and Ester Formation

A Reformatsky-inspired approach utilizes activated zinc granules to couple 5-methyl-5-hexen-2-one with methyl bromoacetate. In a nitrogen atmosphere, trimethyl borate and THF facilitate the formation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate at 25°C, yielding 93–97% crude product. Saponification with 2 N potassium hydroxide in methanol followed by acid workup generates the corresponding β-hydroxy acid, which undergoes cyclization in acetic anhydride to form bicyclic intermediates.

Cyclization and Distillation Optimization

Cyclization of 3,6-dimethyl-3-hydroxy-6-heptenoic acid in acetic anhydride at 120°C for 2 hours produces 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one. Distillation under reduced pressure (26–28 mm Hg) isolates the product at 84–85°C, achieving 99% purity by GC-MS. This route emphasizes scalability, with demonstrated success on 200 g scales, though the bicyclic byproduct necessitates rigorous fractional distillation.

Epoxide Ring-Opening Strategies

Epoxidation of 5-Hexen-2-one

Epoxidation of 5-hexen-2-one with mCPBA in dichloromethane at 0°C forms rac-1,2-epoxy-5-hexene, which is resolved using (salen)Co(II) catalysts to achieve 94% enantiomeric excess (ee). Hydrolysis with aqueous NaOH introduces the 3-hydroxy group via nucleophilic attack at the less substituted carbon, though competing pathways reduce yields to 55–60%.

Chiral Epichlorohydrin Derivatives

An alternative route employs (R)-epichlorohydrin, which undergoes ring-opening with allylmagnesium chloride at -25°C to form (R)-1-chlorohex-5-en-2-ol. NaOH-mediated ring closure at 50°C yields (R)-(+)-1,2-epoxy-5-hexene, which is hydrolyzed to the target compound with 59% isolated yield. NMR characterization confirms regiochemistry: δ 5.82–5.75 (m, 1H, CH₂=CH), 2.87–2.86 (m, 1H, CH-O).

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 3-hydroxy-5-hexen-2-one in vinyl acetate, achieving 98% ee for the remaining (R)-alcohol. Reaction optimization at 30°C and pH 7.0 enhances turnover frequency (TOF) to 450 h⁻¹, though substrate inhibition limits concentrations to ≤0.5 M.

Whole-Cell Biotransformation

Escherichia coli expressing cyclohexanone monooxygenase (CHMO) oxidizes 5-hexen-2-one to 3-hydroxy-5-hexen-2-one with 85% conversion in 24 hours. NADPH regeneration via glucose dehydrogenase sustains cofactor availability, but product toxicity at >10 g/L necessitates in situ extraction with methyl tert-butyl ether (MTBE).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard Oxidation7799High selectivityAnhydrous conditions required
Zinc-Mediated Coupling9799Scalable to 200 gBicyclic byproducts
Epoxide Hydrolysis5998.6Chiral resolutionLow overall yield
Enzymatic Resolution8598EnantioselectiveSubstrate inhibition

Spectroscopic Characterization

1H NMR (CDCl₃) of 3-hydroxy-5-hexen-2-one exhibits diagnostic signals at δ 5.82–5.75 (m, 1H, CH₂=CH), δ 4.93–5.01 (m, 2H, CH₂=CH₂), and δ 2.42–2.11 (m, 3H, COCH₂). The hydroxyl proton appears as a broad singlet at δ 2.58, which disappears upon deuterium exchange. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 128.0837 (C₆H₁₀O₂) .

Q & A

Q. What are the recommended methods for synthesizing 5-Hexen-2-one, 3-hydroxy- (9CI) with high purity?

The synthesis of 5-Hexen-2-one, 3-hydroxy- (9CI) (C₆H₁₀O, CAS 109-49-9) typically involves selective oxidation or functional group transformations. A common approach is the acid-catalyzed hydration of 5-hexen-2-one derivatives, followed by purification via column chromatography to isolate the hydroxylated product. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.
  • Purification : Employ silica gel chromatography with a gradient elution system (e.g., hexane/ethyl acetate).
  • Purity Validation : Confirm via NMR (¹H/¹³C) for structural integrity and GC-MS for molecular weight verification (98.14 g/mol) .

Q. How can the molecular structure of 5-Hexen-2-one, 3-hydroxy- (9CI) be confirmed using spectroscopic techniques?

A combination of spectroscopic methods is essential:

  • IR Spectroscopy : Identify the carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups.
  • NMR Analysis : ¹H NMR will show resonances for the ketone (δ 2.1–2.3 ppm), allylic protons (δ 5.0–5.8 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, depending on hydrogen bonding). ¹³C NMR confirms the carbonyl carbon (~210 ppm) and olefinic carbons (~120–130 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 98.14 .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the thermodynamic properties of 5-Hexen-2-one, 3-hydroxy- (9CI), such as heat capacity?

Heat capacity studies for liquid-phase compounds like 5-Hexen-2-one, 3-hydroxy- (9CI) require precision calorimetry:

  • Differential Scanning Calorimetry (DSC) : Measure heat flow across a temperature range (e.g., 300–580 K) to determine phase transitions and heat capacity values.
  • Chromatographic Methods : Validate thermodynamic stability under varying conditions using high-pressure liquid chromatography (HPLC).
  • Data Comparison : Cross-reference results with existing literature (e.g., the 2002STE/CHI6 study, which reports heat capacities for 5-Hexen-2-one derivatives) to identify anomalies .

Q. How should researchers address contradictions in reported reaction kinetics data for 5-Hexen-2-one, 3-hydroxy- (9CI) under varying conditions?

Resolving kinetic discrepancies involves:

  • Controlled Variable Testing : Systematically alter reaction parameters (temperature, pH, catalysts) to isolate contributing factors.
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.
  • Statistical Validation : Apply tools like Arrhenius plots or Eyring equations to assess activation energies across studies. Reference methodologies from experimental chemistry guidelines (e.g., LCPS research protocols) to ensure reproducibility .

Q. What strategies are effective in determining the stereochemical outcomes of reactions involving 5-Hexen-2-one, 3-hydroxy- (9CI)?

Stereochemical analysis requires chiral resolution techniques:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict preferred stereochemical pathways based on transition-state energetics. Compare results with analogous compounds (e.g., 3-hydroxycoumarin derivatives) to validate trends .

Methodological Notes

  • Data Reproducibility : Always cross-validate findings using multiple techniques (e.g., NMR, MS, and chromatographic data) to ensure robustness.
  • Safety Protocols : Follow TCI America’s guidelines for handling flammable liquids and corrosive substances, including proper ventilation and protective equipment .
  • Literature Review : Prioritize peer-reviewed sources (e.g., NIST data, Thermo Scientific specifications) over unverified platforms like chem960.com .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.